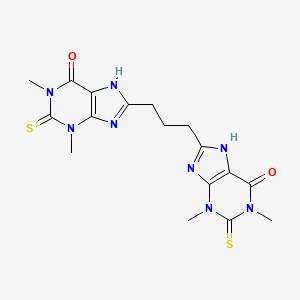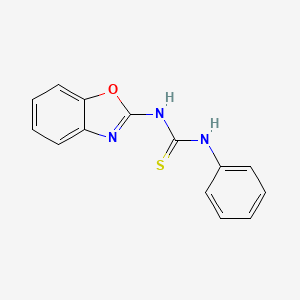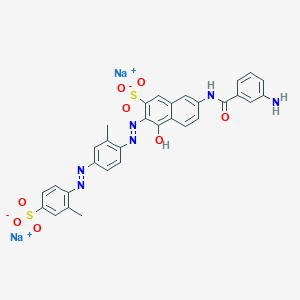
Molybdenum--osmium (3/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molybdenum–osmium (3/1) is a compound consisting of three parts molybdenum and one part osmium Both molybdenum and osmium are transition metals known for their high melting points and unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of molybdenum–osmium (3/1) typically involves the reduction of molybdenum and osmium oxides in a hydrogen atmosphere. The reaction is carried out at high temperatures, often exceeding 1000°C, to ensure complete reduction and alloy formation. The process can be represented by the following reaction: [ \text{3 MoO}_3 + \text{OsO}_4 + 7 \text{H}_2 \rightarrow \text{Mo}_3\text{Os} + 7 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of molybdenum–osmium (3/1) may involve the use of electric arc furnaces or induction furnaces to achieve the necessary high temperatures. The raw materials, typically molybdenum trioxide and osmium tetroxide, are mixed in the desired stoichiometric ratio and subjected to the reduction process. The resulting alloy is then purified and processed into the desired form.
Types of Reactions:
Oxidation: Molybdenum–osmium (3/1) can undergo oxidation reactions, forming oxides such as molybdenum trioxide and osmium tetroxide.
Reduction: The compound can be reduced back to its metallic form using hydrogen or other reducing agents.
Substitution: In certain conditions, molybdenum or osmium atoms in the compound can be substituted by other metals, altering its properties.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Metal halides or other metal compounds in a molten state.
Major Products:
Oxidation: Molybdenum trioxide and osmium tetroxide.
Reduction: Pure molybdenum–osmium alloy.
Substitution: Alloys with different metal compositions.
Applications De Recherche Scientifique
Molybdenum–osmium (3/1) has several scientific research applications:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Electronics: Due to its high melting point and electrical conductivity, it is used in the production of high-temperature electronic components.
Materials Science: The alloy is studied for its mechanical properties and potential use in high-strength materials.
Medicine: Research is ongoing into its potential use in medical implants and devices due to its biocompatibility and resistance to corrosion.
Mécanisme D'action
The mechanism by which molybdenum–osmium (3/1) exerts its effects depends on its application:
Catalysis: The compound provides active sites for chemical reactions, facilitating the conversion of reactants to products.
Electronics: Its high electrical conductivity and thermal stability make it suitable for use in high-temperature environments.
Materials Science: The alloy’s unique combination of strength and resistance to wear and corrosion makes it ideal for use in demanding applications.
Comparaison Avec Des Composés Similaires
Molybdenum–rhenium (3/1): Similar in structure but with rhenium instead of osmium, offering different catalytic and mechanical properties.
Tungsten–osmium (3/1): Another high-melting-point alloy with different electrical and thermal properties.
Uniqueness: Molybdenum–osmium (3/1) is unique due to its specific combination of molybdenum and osmium, providing a balance of high melting point, electrical conductivity, and catalytic activity that is not found in other similar compounds.
Propriétés
Numéro CAS |
12163-84-7 |
|---|---|
Formule moléculaire |
Mo3Os |
Poids moléculaire |
478.1 g/mol |
Nom IUPAC |
molybdenum;osmium |
InChI |
InChI=1S/3Mo.Os |
Clé InChI |
ZMDFGGSUHGEOPM-UHFFFAOYSA-N |
SMILES canonique |
[Mo].[Mo].[Mo].[Os] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


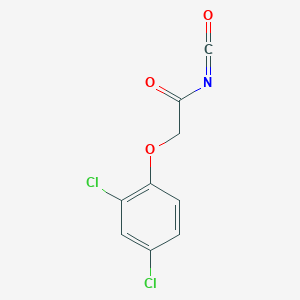
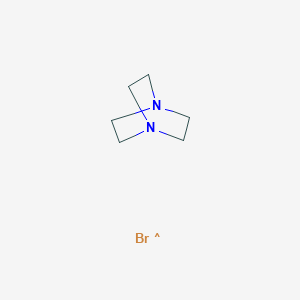
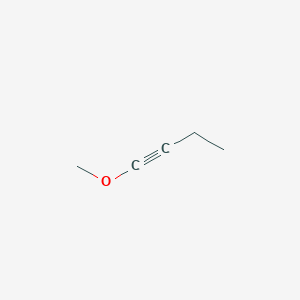
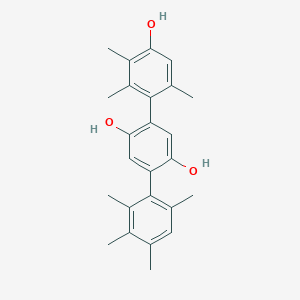


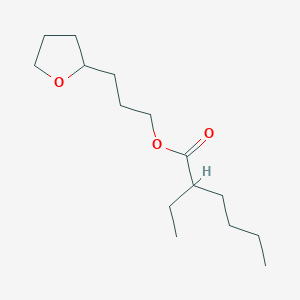
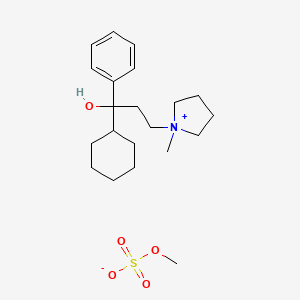
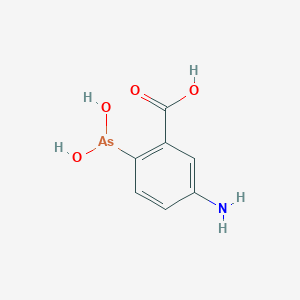
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl phenylacetate](/img/structure/B14723693.png)
